molecular formula C7H15NO2 B3045703 4-(Hydroxymethyl)-1-methylpiperidin-4-ol CAS No. 112197-75-8

4-(Hydroxymethyl)-1-methylpiperidin-4-ol

Cat. No.: B3045703
CAS No.: 112197-75-8
M. Wt: 145.2 g/mol
InChI Key: FODJEZFMGXFBEL-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group (-OH) and a hydroxymethyl group (-CH2OH) at the 4-position of the piperidine ring, along with a methyl group (-CH3) at the 1-position (nitrogen atom). Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as scaffolds for receptor binding or pharmacokinetic modulation .

Properties

IUPAC Name

4-(hydroxymethyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-4-2-7(10,6-9)3-5-8/h9-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJEZFMGXFBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554509
Record name 4-(Hydroxymethyl)-1-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112197-75-8
Record name 4-(Hydroxymethyl)-1-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The hydroxymethyl group is introduced through the reaction with formaldehyde, while the reduction step ensures the formation of the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis. Purification steps, including distillation and crystallization, are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Formyl)-1-methylpiperidin-4-ol or 4-(Carboxyl)-1-methylpiperidin-4-ol.

    Reduction: Formation of 1-methylpiperidin-4-ol.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-1-methylpiperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound may also act as a precursor to other biologically active molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The table below compares 4-(Hydroxymethyl)-1-methylpiperidin-4-ol with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C7H15NO2 145.20* 1-CH3, 4-OH, 4-CH2OH Potential intermediate for bioactive molecules; enhanced solubility Inferred
Piperidin-4-ol (4-hydroxypiperidine) C5H11NO 101.15 4-OH Synthetic precursor; basic scaffold
4-(Hydroxymethyl)piperidin-4-ol hydrochloride C6H14ClNO2 167.63 4-OH, 4-CH2OH (hydrochloride salt) Improved crystallinity and stability
1-[5-(Hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol C10H15N3O2 209.25 1-pyrimidinyl (5-CH2OH), 4-OH Medicinal chemistry candidate; hydrogen bonding motifs
4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol C19H32N2O2 320.48 1-(2-phenylethyl), 4-O-tert-butyl, 4-CH2NH2 Lipophilic; potential CNS-targeting agent
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate C19H29N3O3 347.46 1-COOEt, 4-piperazinyl (2-methoxyphenyl) Electronic modulation; serotonin receptor ligands

*Calculated based on molecular formula.

Biological Activity

4-(Hydroxymethyl)-1-methylpiperidin-4-ol, also known as 1-hydroxymethyl-4-methylpiperidine, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a hydroxymethyl group at the 4-position of the piperidine ring, which influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₅NO₂. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Antitumor Activity : The compound has been shown to inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. It specifically targets pathways involved in cell migration and colony formation in tumor cells.
  • Antimicrobial Properties : It demonstrates significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
  • Receptor Interaction : The compound acts as an antagonist for the human H3 receptor, which is involved in neurotransmission and may play a role in cognitive functions and appetite regulation .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms remain to be fully elucidated.
  • Antioxidant Effects : The compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated antitumor effects through apoptosis induction in human tumor cell lines.
Identified antimicrobial activity against various bacterial strains, suggesting therapeutic potential in infectious diseases.
Explored receptor antagonism, indicating possible implications in treating neurological disorders.

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial and antitumor agent positions it as a candidate for drug development.
  • Neuroscience Research : As an H3 receptor antagonist, it may be useful in studying cognitive disorders and developing treatments for conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-1-methylpiperidin-4-ol
Reactant of Route 2
4-(Hydroxymethyl)-1-methylpiperidin-4-ol

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